8-Methoxy-6-[5-(4-methoxyphenyl)-4-isoxazolyl]-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
8-Methoxy-6-[5-(4-methoxyphenyl)-4-isoxazolyl]-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxazinone core, substituted with methoxy and isoxazolyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-6-[5-(4-methoxyphenyl)-4-isoxazolyl]-2H-1,4-benzoxazin-3(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 4-methoxyphenylhydrazine and an α,β-unsaturated carbonyl compound.
Formation of the Benzoxazinone Core: The benzoxazinone core can be synthesized by reacting an appropriate anthranilic acid derivative with a suitable reagent, such as phosgene or triphosgene, under controlled conditions.
Coupling of the Isoxazole and Benzoxazinone Units: The final step involves coupling the isoxazole ring with the benzoxazinone core through a condensation reaction, typically using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-6-[5-(4-methoxyphenyl)-4-isoxazolyl]-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of isoxazoline derivatives.
Substitution: Formation of substituted benzoxazinone derivatives.
Scientific Research Applications
8-Methoxy-6-[5-(4-methoxyphenyl)-4-isoxazolyl]-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 8-Methoxy-6-[5-(4-methoxyphenyl)-4-isoxazolyl]-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function through allosteric interactions. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
- 4-Methoxyphenylacetic acid
Uniqueness
8-Methoxy-6-[5-(4-methoxyphenyl)-4-isoxazolyl]-2H-1,4-benzoxazin-3(4H)-one is unique due to its combination of a benzoxazinone core with an isoxazole ring and methoxy substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H16N2O5 |
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Molecular Weight |
352.3 g/mol |
IUPAC Name |
8-methoxy-6-[5-(4-methoxyphenyl)-1,2-oxazol-4-yl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C19H16N2O5/c1-23-13-5-3-11(4-6-13)18-14(9-20-26-18)12-7-15-19(16(8-12)24-2)25-10-17(22)21-15/h3-9H,10H2,1-2H3,(H,21,22) |
InChI Key |
FISNZDREZIKPBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NO2)C3=CC4=C(C(=C3)OC)OCC(=O)N4 |
Origin of Product |
United States |
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